molecular formula C5H4N4O B129985 4-cyano-1H-pyrazole-1-carboxamide CAS No. 149139-46-8

4-cyano-1H-pyrazole-1-carboxamide

Cat. No. B129985
M. Wt: 136.11 g/mol
InChI Key: WMSVIEHIHGXLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-1H-pyrazole-1-carboxamide is a chemical compound that has gained attention due to its potential use in scientific research. It is a heterocyclic compound that contains a pyrazole ring and a cyano group. This compound has been synthesized using various methods, and its application in scientific research has been studied extensively.

Mechanism Of Action

The mechanism of action of 4-cyano-1H-pyrazole-1-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins, such as kinases, which play a role in various cellular processes. By inhibiting these enzymes or proteins, this compound can prevent the progression of diseases such as cancer.

Biochemical And Physiological Effects

Studies have shown that 4-cyano-1H-pyrazole-1-carboxamide can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity levels, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 4-cyano-1H-pyrazole-1-carboxamide in lab experiments include its high purity and low toxicity levels. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are numerous future directions for the study of 4-cyano-1H-pyrazole-1-carboxamide. One potential direction is the development of new drugs that utilize this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound, which can help in the development of new treatments for cancer and other diseases. Furthermore, the use of 4-cyano-1H-pyrazole-1-carboxamide in drug delivery systems is an area of research that has the potential to revolutionize the way drugs are delivered to the body.

Synthesis Methods

The synthesis of 4-cyano-1H-pyrazole-1-carboxamide has been achieved using different methods. One of the methods involves the reaction of 4,5-dicyano-1H-pyrazole with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 4-cyano-1H-pyrazole with isocyanic acid in the presence of a catalyst. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

4-cyano-1H-pyrazole-1-carboxamide has been used in various scientific research applications. It has been studied for its potential use as a kinase inhibitor, which can be used to treat cancer. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been used in the development of new drugs and has been studied for its potential use in drug delivery systems.

properties

CAS RN

149139-46-8

Product Name

4-cyano-1H-pyrazole-1-carboxamide

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

4-cyanopyrazole-1-carboxamide

InChI

InChI=1S/C5H4N4O/c6-1-4-2-8-9(3-4)5(7)10/h2-3H,(H2,7,10)

InChI Key

WMSVIEHIHGXLDN-UHFFFAOYSA-N

SMILES

C1=C(C=NN1C(=O)N)C#N

Canonical SMILES

C1=C(C=NN1C(=O)N)C#N

synonyms

1H-Pyrazole-1-carboxamide,4-cyano-(9CI)

Origin of Product

United States

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